[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Overview
Description
[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: is a triglyceride, a type of lipid molecule composed of glycerol esterified with three fatty acids. This specific triglyceride contains two palmitic acid (16:0) and one alpha-linolenic acid (18:3(9Z,12Z,15Z)) molecules. Triglycerides are essential components of body fat in humans and other animals, as well as vegetable fat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and anhydrous environments to drive the esterification to completion .
Industrial Production Methods: Industrial production of triglycerides, including this compound, often involves the extraction and purification of natural fats and oils. These triglycerides can be isolated from sources such as vegetable oils or animal fats through processes like solvent extraction, distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triglycerides can undergo oxidation, leading to the formation of peroxides and aldehydes. This reaction is significant in the context of lipid peroxidation and rancidity.
Hydrolysis: In the presence of water and enzymes like lipases, triglycerides can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups between triglycerides and alcohols, often used in biodiesel production.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone, often under mild conditions.
Hydrolysis: Water and lipase enzymes, typically at physiological temperatures.
Transesterification: Methanol or ethanol, with catalysts like sodium methoxide or potassium hydroxide.
Major Products:
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: Methyl or ethyl esters of fatty acids (biodiesel) and glycerol.
Scientific Research Applications
Chemistry:
Biology:
Cell Membrane Studies: Triglycerides are components of cell membranes and are studied for their role in membrane fluidity and function.
Medicine:
Cardiovascular Research: Elevated levels of triglycerides are associated with cardiovascular diseases, making them a target for medical research.
Industry:
Mechanism of Action
Molecular Targets and Pathways: [(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate exerts its effects primarily through its role in energy storage and metabolism. It is hydrolyzed by lipases to release free fatty acids, which are then oxidized to produce energy. The released glycerol can enter glycolysis or gluconeogenesis pathways .
Comparison with Similar Compounds
TG(160/182(9Z,12Z)/182(9Z,12Z))[iso3]: Contains one palmitic acid and two linoleic acids.
TG(160/181(9Z)/180): Contains one palmitic acid, one oleic acid, and one stearic acid.
Uniqueness: [(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to its specific combination of saturated and polyunsaturated fatty acids, which influences its physical and chemical properties, such as melting point and oxidative stability .
Properties
Molecular Formula |
C53H96O6 |
---|---|
Molecular Weight |
829.3 g/mol |
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h7,10,16,19,25-26,50H,4-6,8-9,11-15,17-18,20-24,27-49H2,1-3H3/b10-7-,19-16-,26-25-/t50-/m1/s1 |
InChI Key |
WLFXGZDFDKIDIL-AVVZNEQPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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